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molecular formula C8H12N4O2S B3087142 Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate CAS No. 117147-06-5

Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B3087142
M. Wt: 228.27 g/mol
InChI Key: ADWQLCFGVOWZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935708B2

Procedure details

9.71 g of hydrazine monohydrate was dissolved in 200 mL of ethanol, and cooled to 0° C. To this was added a solution prepared by dissolving 15.0 g of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in 200 mL of ethanol, and stirred for 1 hour. The precipitated solid was taken out through filtration, washed with distilled water, and dried to obtain 9.66 g of the entitled compound as a white solid.
Quantity
9.71 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].Cl[C:5]1[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][N:8]=[C:7]([S:16][CH3:17])[N:6]=1>C(O)C>[NH:2]([C:5]1[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][N:8]=[C:7]([S:16][CH3:17])[N:6]=1)[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
9.71 g
Type
reactant
Smiles
O.NN
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=NC(=NC=C1C(=O)OCC)SC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added a solution
CUSTOM
Type
CUSTOM
Details
prepared
FILTRATION
Type
FILTRATION
Details
The precipitated solid was taken out through filtration
WASH
Type
WASH
Details
washed with distilled water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(N)C1=NC(=NC=C1C(=O)OCC)SC
Measurements
Type Value Analysis
AMOUNT: MASS 9.66 g
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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